- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations, Russian Journal of Organic Chemistry, 2014, 50(3), 412-421
Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)
93439-79-3 structure
Product Name:3-Amino-4-(4-methoxyphenyl)pyrazole
Número CAS:93439-79-3
MF:C10H11N3O
Megavatios:189.213841676712
MDL:MFCD06825218
CID:1087712
PubChem ID:2766938
Update Time:2025-08-04
3-Amino-4-(4-methoxyphenyl)pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
- 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine
- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-
- MFCD00141526
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR
- DB-079570
- STK667008
- Oprea1_078392
- FS-2074
- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-
- ALBB-015325
- AKOS023883191
- BDBM59836
- 3-Amino-4-(4-methoxyphenyl)pyrazole
- 11G-044
- HMS3315J20
- EN300-742283
- SMR000125223
- 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR
- AKOS000345117
- [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine
- MLS000539565
- cid_2766938
- DTXSID80377606
- HMS2160I23
- SCHEMBL2851246
- CHEMBL1470629
- 93439-79-3
- SY336250
-
- MDL: MFCD06825218
- Renchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
- Clave inchi: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
- Sonrisas: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1
Atributos calculados
- Calidad precisa: 189.090211983g/mol
- Masa isotópica única: 189.090211983g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 180
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 63.9Ų
3-Amino-4-(4-methoxyphenyl)pyrazole Información de Seguridad
- Código de categoría de peligro: 22
-
Señalización de mercancías peligrosas:
3-Amino-4-(4-methoxyphenyl)pyrazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$511 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00312-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | - | 1g |
¥4438.0 | 2024-07-19 | |
| Fluorochem | 033517-250mg |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 250mg |
£72.00 | 2022-02-28 | |
| Fluorochem | 033517-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 1g |
£110.00 | 2022-02-28 | |
| TRC | A294490-250mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 250mg |
$ 310.00 | 2022-06-08 | ||
| TRC | A294490-500mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 500mg |
$ 515.00 | 2022-06-08 | ||
| TRC | A294490-1000mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 1g |
$ 825.00 | 2022-06-08 | ||
| Chemenu | CM275401-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 1g |
$137 | 2024-07-19 | |
| Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$550 | 2024-07-19 | |
| abcr | AB257441-250 mg |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine; 95% |
93439-79-3 | 250MG |
€151.40 | 2022-06-11 |
3-Amino-4-(4-methoxyphenyl)pyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol , Acetic acid ; 50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
Referencia
- Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones, Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
Referencia
- Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Benzene ; rt → reflux; 0.8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of new triazine derivatives as antioxidants and/or neuroprotectants, Australia, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs., World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Referencia
- Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, Journal of Combinatorial Chemistry, 2007, 9(3), 507-512
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referencia
- Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121, ChemMedChem, 2013, 8(9), 1451-1456
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ; 24 h, reflux
Referencia
- Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis, Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Toluene ; 3 h, rt → reflux
Referencia
- Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 160 °C
Referencia
- A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation, Tetrahedron Letters, 2014, 55(37), 5159-5163
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt; 1 h, reflux
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
Referencia
- A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases, United States, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents, Medicinal Chemistry Research, 2000, 10(2), 92-113
3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials
3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products
3-Amino-4-(4-methoxyphenyl)pyrazole Literatura relevante
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole) Productos relacionados
- 93690-16-5(4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride)
- 909858-12-4(4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine)
- 173678-15-4(4-(2-Methoxyphenyl)-1H-pyrazol-5-amine)
- 40545-63-9(4-(4-methylphenyl)-1H-pyrazol-3-amine)
- 57999-06-1(4-Phenyl-1H-pyrazol-5-amine)
- 262298-03-3(1H-Pyrazol-3-amine,4-(4-methoxy-2-methylphenyl)-5-methyl-)
- 5591-70-8(4-phenyl-1H-pyrazol-5-amine)
- 861251-10-7(4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine)
- 40545-62-8(4-(3-methylphenyl)-1H-pyrazol-3-amine)
- 278600-50-3(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine)
Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote